molecular formula C18H20Cl2N2OS B4759768 1-(5-Tert-butyl-2-methoxyphenyl)-3-(3,4-dichlorophenyl)thiourea

1-(5-Tert-butyl-2-methoxyphenyl)-3-(3,4-dichlorophenyl)thiourea

Cat. No.: B4759768
M. Wt: 383.3 g/mol
InChI Key: OBVMHKRQXUOQJM-UHFFFAOYSA-N
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Description

1-(5-Tert-butyl-2-methoxyphenyl)-3-(3,4-dichlorophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by its unique structure, which includes a tert-butyl group, a methoxy group, and dichlorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Tert-butyl-2-methoxyphenyl)-3-(3,4-dichlorophenyl)thiourea typically involves the reaction of 5-tert-butyl-2-methoxyaniline with 3,4-dichlorophenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and solvent composition, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Tert-butyl-2-methoxyphenyl)-3-(3,4-dichlorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

1-(5-Tert-butyl-2-methoxyphenyl)-3-(3,4-dichlorophenyl)thiourea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Agriculture: It is explored as a potential herbicide or pesticide due to its ability to interfere with the growth of certain plant species.

    Material Science: The compound is investigated for its use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-Tert-butyl-2-methoxyphenyl)-3-(3,4-dichlorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, the compound may inhibit the activity of enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(5-Tert-butyl-2-methoxyphenyl)-3-phenylthiourea: Lacks the dichlorophenyl groups, which may result in different biological activity and chemical properties.

    1-(5-Tert-butyl-2-methoxyphenyl)-3-(4-chlorophenyl)thiourea: Contains only one chlorine atom, which may affect its reactivity and potency.

Uniqueness: 1-(5-Tert-butyl-2-methoxyphenyl)-3-(3,4-dichlorophenyl)thiourea is unique due to the presence of both tert-butyl and dichlorophenyl groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

1-(5-tert-butyl-2-methoxyphenyl)-3-(3,4-dichlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2OS/c1-18(2,3)11-5-8-16(23-4)15(9-11)22-17(24)21-12-6-7-13(19)14(20)10-12/h5-10H,1-4H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVMHKRQXUOQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)NC(=S)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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